(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide
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Overview
Description
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a chemical compound with the molecular formula C5H10N4O2S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide typically involves multi-step chemical reactions. One common method includes the cyclization of hydrazides with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(Dimethyl-4H-1,2,4-triazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a sulfonamide group.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another triazole derivative with a methyl group at the 4-position.
Uniqueness
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this specific compound, including its antibacterial properties, mechanism of action, and potential therapeutic applications.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of 1,2,4-triazole derivatives. The biological activity of this compound has been evaluated against various bacterial strains.
Case Studies and Research Findings
-
In vitro Antibacterial Activity :
- A study by Gadegoni et al. (2013) reported that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various derivatives ranged from 0.25 to 32 µg/mL .
- Specifically, compounds with modifications at the C-3 position of the triazole ring showed enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), with some derivatives exhibiting lower MIC values than standard antibiotics such as ciprofloxacin .
- Mechanism of Action :
Comparative Biological Activity
The biological activity of this compound can be compared to other triazole derivatives:
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 0.5 | MRSA |
Clinafloxacin | 1 | Various Gram-negative |
Ciprofloxacin | 16 | Gram-positive and negative |
4-Amino-1,2,4-triazole derivative | 5 | E. coli |
Cytotoxicity and Safety Profile
Research indicates that many triazole derivatives exhibit low cytotoxicity in mammalian cell lines. For instance, a study evaluating new triazole derivatives demonstrated that at concentrations up to 100 µg/mL, cell viability remained above 90%, indicating a favorable safety profile for potential therapeutic use .
Properties
Molecular Formula |
C5H10N4O2S |
---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H10N4O2S/c1-4-7-8-5(9(4)2)3-12(6,10)11/h3H2,1-2H3,(H2,6,10,11) |
InChI Key |
BMLTXRSLZLWIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CS(=O)(=O)N |
Origin of Product |
United States |
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